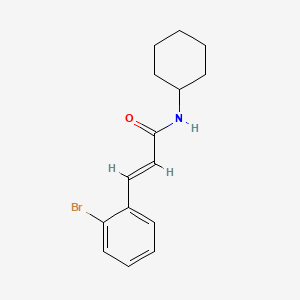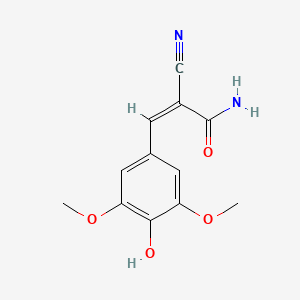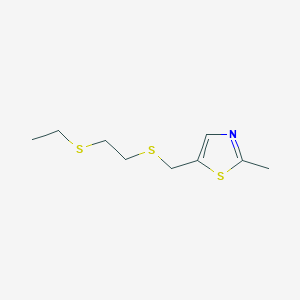![molecular formula C18H17N5OS B7635866 2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide, also known as CPYSA, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of triazole-based compounds which have shown promising results in various biological activities. CPYSA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide exerts its biological activities through various mechanisms of action. It has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). 2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism of action of 2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide is still under investigation and requires further research.
Biochemical and Physiological Effects:
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide has also been found to inhibit the growth of various cancer cells and induce apoptosis. In addition, it has been reported to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using various methods. 2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide has also been found to exhibit low toxicity and high selectivity towards its biological targets. However, 2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for its preparation. 2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide also requires further investigation to determine its pharmacokinetics and pharmacodynamics in vivo.
Zukünftige Richtungen
For research include investigating the pharmacokinetics and pharmacodynamics of 2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide in vivo, optimizing its synthesis methods, and exploring its potential use in treating various diseases. 2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide can also be used as a lead compound for the development of new triazole-based compounds with improved biological activities.
Synthesemethoden
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide can be synthesized using various methods including the reaction of 4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazole-3-thiol with N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields a high purity product. Other methods such as microwave-assisted synthesis and solvent-free synthesis have also been reported.
Wissenschaftliche Forschungsanwendungen
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. 2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide has also been studied for its potential use in treating diabetes, Alzheimer's disease, and Parkinson's disease. Its unique chemical structure and biological activities make it a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c24-16(20-14-4-2-1-3-5-14)12-25-18-22-21-17(23(18)15-6-7-15)13-8-10-19-11-9-13/h1-5,8-11,15H,6-7,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMJNRCPKLFBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)




![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)

![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)

![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)

